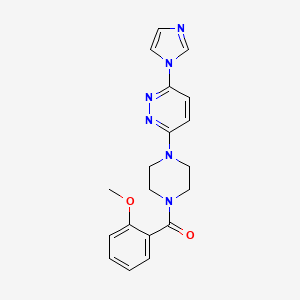

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a pyridazine ring, a piperazine ring, and a methoxyphenyl group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, a series of new 3-(indol-3-yl)-4-(pyrazolo[3,4-c]pyridazin-3-yl)-maleimides were synthesized and evaluated for their inhibitory activity against IDH1-R132H . The mixture was poured into a saturated NH4Cl solution, extracted with EtOAc, washed with brine, dried over Na2SO4, concentrated in vacuum and purified by flash column chromatography on silica gel .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its complex structure. For instance, the presence of an α,β-unsaturated carbonyl group is indicated by a sharp carbonyl stretch at 1660 cm−1 in the FT-IR spectrum .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Research on related pyridazine derivatives has explored their synthesis and evaluation for antimicrobial activities. For instance, studies have focused on synthesizing new pyridine derivatives, including those related to imidazolyl and pyridazinyl moieties, to assess their antimicrobial efficacy against various bacterial and fungal strains. These efforts aim to discover novel compounds with significant antimicrobial properties, potentially contributing to the development of new therapeutic agents against resistant microbial infections (Patel, Agravat, & Shaikh, 2011).

Analgesic and Anti-inflammatory Applications

The analgesic and anti-inflammatory potential of compounds structurally similar to the specified molecule has been a topic of interest. Research has led to the synthesis of derivatives exhibiting promising analgesic and anti-inflammatory activities, with some compounds showing potent effects comparable or superior to standard drugs like acetylsalicylic acid and indometacin. This area of study highlights the therapeutic potential of pyridazinone derivatives in managing pain and inflammation without notable gastric ulcerogenic effects, suggesting their potential as safer alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Gökçe et al., 2005).

Optical and Material Science Applications

Investigations into the optical properties of related compounds, such as the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, have shown significant potential in material sciences. These compounds exhibit remarkable Stokes' shifts and quantum yields, making them suitable for use in low-cost luminescent materials. Such research underscores the versatility of pyridazinone and imidazole derivatives beyond pharmaceutical applications, extending their utility to optical and material science applications (Volpi et al., 2017).

Drug Delivery Systems

The development of effective drug delivery systems for hydrophobic antitumor candidates, including pyridazinone derivatives, represents another significant area of application. Research has focused on creating micelle-based injectable formulations to improve the delivery of hydrophobic compounds, enhancing their pharmacokinetic profiles and therapeutic efficacy against cancer. This approach highlights the importance of innovative drug delivery technologies in maximizing the clinical potential of hydrophobic drugs (Jin et al., 2015).

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Given the broad range of biological activities exhibited by imidazole derivatives , this compound could potentially be developed into a new drug to overcome current public health problems .

Propiedades

IUPAC Name |

[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2/c1-27-16-5-3-2-4-15(16)19(26)24-12-10-23(11-13-24)17-6-7-18(22-21-17)25-9-8-20-14-25/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWRLKZSNCINOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione](/img/no-structure.png)

![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2825035.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2825037.png)